molecular formula C13H21NO6S B12273547 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B12273547
M. Wt: 319.38 g/mol
InChI Key: JLGMRHTZBBORJA-UHFFFAOYSA-N
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Description

This compound features a spiro[4.4]nonane core, integrating a sulfur dioxide (sulfone) group at position 1, a tert-butoxycarbonyl (Boc) protecting group at position 7, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₃H₂₁NO₆S, with a molecular weight of 335.37 g/mol. The sulfone group enhances stability and electron-withdrawing properties, while the Boc group aids in synthetic intermediates for drug discovery .

Properties

Molecular Formula

C13H21NO6S

Molecular Weight

319.38 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C13H21NO6S/c1-12(2,3)20-11(17)14-6-5-13(8-14)9(10(15)16)4-7-21(13,18)19/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

JLGMRHTZBBORJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCS2(=O)=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The Boc protecting group can be removed or substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed to replace the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic core and Boc protecting group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound Spiro[4.4]nonane Sulfone, Boc, Carboxylic Acid 335.37 Drug intermediates, enzyme inhibition
2-(Benzyloxycarbonyl)-7-(Tert-Boc)-2,7-Diazaspiro[4.4]nonane-4-carboxylic Acid Spiro[4.4]nonane Cbz, Boc, Carboxylic Acid 404.46 Peptide synthesis, dual-protected intermediates
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic Acid Spiro[4.4]nonane Boc, Carboxylic Acid 269.34 Intermediate for small-molecule drugs
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate Spiro[4.4]nonane Ethyl ester 197.28 Model compound for spirocyclic chemistry

Biological Activity

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework and a dioxo-thia moiety, suggests diverse biological activities, particularly in the realms of anti-cancer and anti-inflammatory therapies.

Chemical Structure and Properties

The compound's IUPAC name is (4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid. Its molecular formula is C13H21NO6S, with a molecular weight of 319.38 g/mol. The chemical structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC13H21NO6S
Molecular Weight319.38 g/mol
CAS Number1341035-88-8
IUPAC Name(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid

The biological activity of this compound primarily involves its interaction with various molecular targets within the body:

Molecular Targets:

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer proliferation.
  • Receptor Modulation: It can bind to receptors that mediate cellular responses to growth factors and cytokines.

Pathways Involved:

  • Anti-inflammatory Pathway: By inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.
  • Apoptotic Pathway: Inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins.

Biological Activity Studies

Recent studies have explored the biological activity of 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid in various contexts:

Case Study 1: Anti-Cancer Activity
A study investigated the compound's efficacy against several cancer cell lines. It demonstrated significant cytotoxicity in breast and colon cancer cells with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of TNF-alpha and IL-6 in treated subjects compared to controls.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to evaluate its long-term toxicity and side effects. Preliminary toxicological evaluations suggest a favorable safety profile at therapeutic doses.

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